4-(2-Acetamidophenoxy)butanoic acid
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Overview
Description
4-(2-Acetamidophenoxy)butanoic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is characterized by the presence of an acetamido group attached to a phenoxy group, which is further connected to a butanoic acid chain. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamidophenoxy)butanoic acid typically involves the reaction of 2-acetamidophenol with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the phenol and the butanoic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetamidophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The acetamido group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2-Acetamidophenoxy)butanoic acid has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Acetamidophenoxy)butanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The phenoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminophenoxy)butanoic acid: Similar structure but with an amino group instead of an acetamido group.
4-(2-Hydroxyphenoxy)butanoic acid: Contains a hydroxyl group instead of an acetamido group.
4-(2-Methoxyphenoxy)butanoic acid: Features a methoxy group in place of the acetamido group.
Uniqueness
4-(2-Acetamidophenoxy)butanoic acid is unique due to the presence of the acetamido group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from its similar counterparts .
Properties
IUPAC Name |
4-(2-acetamidophenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRRFGMJNVAGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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